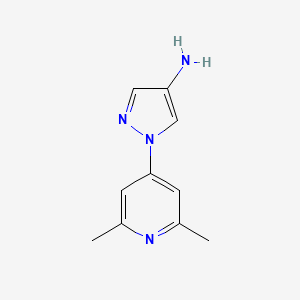

1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine

Description

1-(2,6-Dimethylpyridin-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a 2,6-dimethylpyridine moiety at the 1-position and an amine group at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition and cytokine modulation. Its molecular formula is C₁₀H₁₂N₄, with a molecular weight of 188.23 g/mol.

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1-(2,6-dimethylpyridin-4-yl)pyrazol-4-amine |

InChI |

InChI=1S/C10H12N4/c1-7-3-10(4-8(2)13-7)14-6-9(11)5-12-14/h3-6H,11H2,1-2H3 |

InChI Key |

IUJZCDVYFGAEOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C)N2C=C(C=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 2,6-dimethylpyridine with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 2,6-dimethylpyridine-4-carbaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated pyrazole rings.

Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties

- Anti-inflammatory Effects

- Antidiabetic Effects

- Neuroprotective Effects

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer activity of this compound against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against clinical isolates of E. coli and S. aureus using the disc diffusion method. The results showed inhibition zones ranging from 15 mm to 25 mm, indicating potent antimicrobial activity comparable to standard antibiotics.

Case Study 3: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Structural and Electronic Modifications

Key Analogs:

1-(p-Tolyl)-3-tert-butyl-1H-pyrazol-5-amine (Compound 40a)

- Substituents : p-Tolyl (4-methylphenyl) at pyrazole-1, tert-butyl at pyrazole-3.

- Activity : High TNF-α inhibitory potency (IC₅₀ ~10 nM) .

- Key Finding : The p-tolyl group is critical for maintaining activity; replacement with bulkier or electron-withdrawing groups (e.g., 4-chloro, 4-bromo) reduces potency by 50–100-fold .

1-[(2,6-Dichlorophenyl)methyl]-1H-pyrazol-4-amine Substituents: 2,6-Dichlorobenzyl at pyrazole-1. Molecular Formula: C₁₂H₉Cl₂N₂O₂S. Molecular Weight: 208.04 g/mol .

1-(Tetrahydro-2H-pyran-2-yl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine (Compound 2.3k)

- Substituents : Tetrahydro-2H-pyran at pyrazole-1, 4-(trifluoromethyl)phenyl at the amine.

- Molecular Formula : C₁₅H₁₂F₃N₃O.

- Molecular Weight : 277.09 g/mol .

- Key Feature : The trifluoromethyl group enhances metabolic stability and lipophilicity, contrasting with the dimethylpyridine group in the target compound.

Structure-Activity Relationship (SAR) Insights

Aromatic Substitution :

- The p-tolyl group in Compound 40a optimizes TNF-α inhibition by balancing steric bulk and electron-donating effects. In contrast, the 2,6-dimethylpyridine group in the target compound introduces a rigid, planar heterocycle, which may improve π-π stacking interactions in binding pockets .

- Electron-withdrawing groups (e.g., Cl, CF₃) reduce activity in TNF-α inhibition but may enhance selectivity for other targets (e.g., kinases) .

Pyrazole Ring Modifications :

Physicochemical and Analytical Properties

Biological Activity

1-(2,6-Dimethylpyridin-4-yl)-1H-pyrazol-4-amine is a compound that has gained attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethylpyridine with appropriate pyrazole precursors. The process can be optimized through various methods, including solvent-free techniques and microwave-assisted synthesis, which enhance yield and purity.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. Specifically, derivatives of 1H-pyrazole have been shown to inhibit the proliferation of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Colorectal Cancer

- Renal Cancer

- Prostate Cancer

In vitro studies have demonstrated that this compound can inhibit key targets involved in cancer progression, such as:

| Target Enzyme | Mechanism of Action |

|---|---|

| Topoisomerase II | Inhibits DNA replication and repair |

| EGFR | Blocks signaling pathways involved in cell growth |

| MEK | Disrupts MAPK signaling pathway |

| VEGFR | Inhibits angiogenesis |

The structure–activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance anticancer potency by improving binding affinity to these targets .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these compounds range from 64 to 1024 μg/mL, indicating moderate to strong antibacterial effects compared to standard antibiotics .

Case Studies

Several case studies highlight the potential of this compound in therapeutic applications:

- In Vivo Antitumor Efficacy : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. This study suggests that the compound may act synergistically with other chemotherapeutic agents .

- Antibacterial Efficacy : A study evaluating the efficacy of this compound against Staphylococcus aureus showed a notable decrease in bacterial load in treated animals versus untreated controls. The results underscore its potential as an alternative treatment for resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.